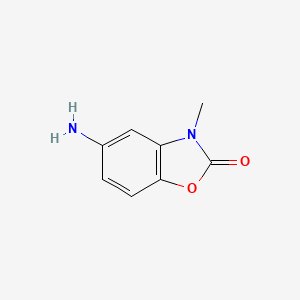

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

Description

Significance of the Benzoxazolone Scaffold in Chemical Biology and Medicinal Chemistry Research

The benzoxazolone scaffold is widely recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Benzoxazolone derivatives have been reported to exhibit a diverse range of biological effects, including antimicrobial, anti-inflammatory, anticancer, analgesic, and anticonvulsant properties. nih.govnih.gov

The versatility of the benzoxazolone ring allows for chemical modifications at several positions, enabling the synthesis of large libraries of compounds for screening. researchgate.net This structural flexibility is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The inherent stability and favorable physicochemical properties of the benzoxazolone core contribute to its frequent appearance in biologically active molecules. researchgate.net Researchers have successfully developed numerous benzoxazole-based compounds that have shown promise in preclinical studies, underscoring the therapeutic potential of this chemical class. nih.govresearchgate.netamazonaws.com

Overview of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one as a Specific Benzoxazolone Derivative

This compound is a specific derivative of the benzoxazolone family. Its structure features the core benzoxazolone ring system with an amino group substituted at the 5th position and a methyl group at the 3rd position of the oxazolone (B7731731) ring.

While extensive research has been conducted on the broader benzoxazolone class, detailed academic investigations specifically focused on this compound are limited in publicly available literature. However, its chemical properties can be inferred from its structure and are typically available from chemical suppliers.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 99584-09-5 |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Solid (form may vary) |

| Canonical SMILES | CN1C(=O)OC2=CC(=C(C=C21)N) |

| InChI Key | Not readily available in cited sources |

This data is compiled from publicly available chemical supplier information. chemicalbook.com

Research Objectives and Scope of the Academic Investigation of this compound

The primary research objectives for a compound like this compound would logically follow from the established potential of its parent scaffold. A comprehensive academic investigation would typically encompass the following areas:

Chemical Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound in high purity. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Biological Screening: In vitro screening of the compound against a wide range of biological targets to identify potential therapeutic activities. Based on the known activities of the benzoxazolone class, this would likely include assays for anticancer, antibacterial, antifungal, and anti-inflammatory effects. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogues of this compound to understand how modifications to its chemical structure affect its biological activity. This is a crucial step in optimizing lead compounds.

Mechanism of Action Studies: For any identified biological activities, further research would aim to elucidate the specific molecular mechanism by which 5-Amino-3-methyl-1,3-benzoxazol-2(H)-one exerts its effects.

The scope of such an investigation would be to determine if this compound possesses unique or enhanced biological properties compared to other benzoxazolone derivatives, and to assess its potential as a lead compound for future drug development.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPPHIWSRUYRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634587 | |

| Record name | 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-09-5 | |

| Record name | 5-Amino-3-methyl-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99584-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 5 Amino 3 Methyl 1,3 Benzoxazol 2 3h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the precise connectivity and environment of each atom can be determined.

The ¹H NMR spectrum provides detailed information about the proton environments within a molecule. For benzoxazolone derivatives, the aromatic protons typically appear as multiplets in the range of δ 7.0–8.0 ppm. The specific substitution pattern on the benzene (B151609) ring dictates the splitting patterns and chemical shifts.

In an analog, 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one , the protons on the benzoxazolone ring appear at δ 7.14 (dd, J=2.3, 8.6 Hz, H-6), δ 7.31 (d, J=8.6 Hz, H-7), and δ 7.70 (d, J=2.3 Hz, H-4) ppm. nih.gov For the target compound, 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one , the electron-donating amino (-NH₂) group at the C-5 position would be expected to shield the aromatic protons, causing an upfield shift (to lower ppm values) compared to the chloro-analog. The H-4, H-6, and H-7 protons would show distinct signals. The N-methyl group (-CH₃) would present as a sharp singlet, likely in the δ 3.2-3.4 ppm region, a characteristic placement for methyl groups attached to a nitrogen within a heterocyclic system. amazonaws.com The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Press "Play" to see an example of predicted proton assignments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.3 | s (singlet) | N/A |

| NH₂ | Variable (broad) | br s (broad singlet) | N/A |

| H-4 | ~6.8 | d (doublet) | ~2.0 |

| H-6 | ~6.7 | dd (doublet of doublets) | JH6-H7 ~8.5, JH6-H4 ~2.0 |

| H-7 | ~7.1 | d (doublet) | ~8.5 |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C-2) of the benzoxazolone ring is highly deshielded and typically resonates in the δ 153-155 ppm region. researchgate.net Aromatic carbons generally appear between δ 108 and δ 155 ppm. amazonaws.com

For This compound , the N-methyl carbon would be expected around δ 28-30 ppm. The carbons of the benzene ring would be significantly influenced by the amino substituent. The carbon atom directly attached to the amino group (C-5) would experience a strong shielding effect, shifting it upfield, while the ortho (C-4, C-6) and para (C-7a) carbons would also be affected. In related aminobenzoxazoles, aromatic carbons span from approximately 108 to 152 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Press "Play" to see an example of predicted carbon assignments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~29 |

| C-2 (C=O) | ~154 |

| C-4 | ~110 |

| C-5 | ~140 |

| C-6 | ~112 |

| C-7 | ~110 |

| C-3a | ~145 |

| C-7a | ~135 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H-6 and H-7 on the aromatic ring, and also a weaker, long-range correlation between H-6 and H-4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link each aromatic proton signal (H-4, H-6, H-7) to its corresponding carbon signal (C-4, C-6, C-7) and the N-CH₃ proton signal to the N-CH₃ carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group fingerprint.

The benzoxazolone core gives rise to several characteristic absorption bands in IR and Raman spectra. The most prominent of these is the strong carbonyl (C=O) stretching vibration.

C=O Stretch: A strong, sharp band typically observed in the region of 1750-1780 cm⁻¹ is characteristic of the lactam carbonyl in the five-membered ring. nih.govresearchgate.net

Aromatic C=C Stretch: The stretching vibrations of the benzene ring typically appear as a series of bands between 1610 cm⁻¹ and 1450 cm⁻¹. nih.gov

C-O-C Stretch: The asymmetric and symmetric stretching of the C-O-C group within the oxazole (B20620) ring gives rise to bands in the fingerprint region, often around 1250 cm⁻¹ and 1070 cm⁻¹.

Aromatic C-H Stretch: These vibrations are usually observed above 3000 cm⁻¹. nih.gov

Interactive Data Table: Key Vibrational Frequencies for the Benzoxazolone Core Press "Play" to see an example of core vibrational modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | 1750 - 1780 | Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium to Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

Substituents on the benzoxazolone ring can significantly influence the position and intensity of vibrational bands. For This compound , the key substituents are the 5-amino and 3-methyl groups.

Amino Group (-NH₂): The amino group will introduce its own characteristic vibrations. N-H stretching vibrations are expected as two distinct bands in the 3300-3500 cm⁻¹ region for a primary amine. An N-H bending (scissoring) vibration is also expected around 1610-1640 cm⁻¹, which may overlap with the aromatic C=C stretching bands. amazonaws.com

Methyl Group (-CH₃): The N-methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.

Effect on C=O Stretch: The electron-donating nature of the 5-amino group can induce a slight shift in the C=O stretching frequency. Electron donation into the ring system can decrease the double bond character of the carbonyl group, potentially shifting its absorption to a slightly lower wavenumber (frequency).

The comprehensive analysis of these spectroscopic data, drawn from established knowledge of related analogs, provides a robust framework for the structural characterization of this compound, confirming its core structure, connectivity, and the electronic influence of its substituents.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is a critical analytical tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed, confirming the molecular mass.

The fragmentation of the benzoxazolone core and its substituents follows predictable pathways. High-energy fragmentation typically induces cleavage of the heterocyclic ring and its substituents. Key fragmentation patterns expected for this compound, based on the principles of mass spectrometry and data from related structures, include:

Decarbonylation: Loss of a carbonyl group (CO, 28 Da) from the oxazolone (B7731731) ring is a common fragmentation pathway for this class of compounds.

Loss of Methyl Radical: Cleavage of the N-methyl bond can lead to the loss of a methyl radical (•CH₃, 15 Da).

Ring Cleavage: Complex fragmentation of the benzoxazole (B165842) ring system can occur, leading to various smaller charged fragments. For instance, in related benzoxazole derivatives, cleavage adjacent to the heteroatoms is a dominant process. researchgate.net

Alpha-Cleavage: For the amino group, alpha-cleavage is a characteristic fragmentation pattern in aliphatic amines, which could influence the fragmentation of the aromatic ring it is attached to. libretexts.org

These fragmentation pathways provide a structural fingerprint, allowing for the unambiguous identification of the molecule and differentiation from its isomers.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 178.18 g/mol )

| Fragment Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 179.19 | Protonated molecular ion |

| [M-CH₃]⁺ | 163.16 | Loss of a methyl radical from the N3 position |

| [M-CO+H]⁺ | 151.18 | Loss of carbon monoxide from the oxazolone ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The molecule's chromophore consists of the fused benzoxazolone system, which features an extended π-conjugated system. The presence of an amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoxazolone core.

The electronic spectrum is anticipated to be characterized by two main types of transitions:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For analogous 2-(amino-2'-hydroxyphenyl)benzoxazole derivatives, these transitions result in maximum absorption wavelengths (λmax) in the UVA range, between 336 nm and 374 nm. scielo.br

n → π* transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen and oxygen heteroatoms) to π* antibonding orbitals. These bands are often observed as shoulders on the more intense π → π* peaks.

The position and intensity of these absorption bands are sensitive to the solvent polarity, with more polar solvents often causing shifts in the λmax values. Spectrophotometric titrations on related amino-substituted heterocyclic systems have been used to study protonation equilibria, which significantly alter the electronic structure and, consequently, the UV-Vis spectrum. rsc.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 330 - 380 | High (10⁴ - 10⁵ L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related benzoxazolone analogs allows for a detailed prediction of its solid-state architecture.

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that stabilize the lattice. Based on analogs, the following interactions are anticipated:

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the oxazolone ring is an effective hydrogen bond acceptor. This is expected to lead to the formation of robust N-H···O hydrogen bonding networks, which often dictate the primary supramolecular structure. nih.gov In related structures, these interactions can connect molecules into chains or sheets.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving aromatic or methyl C-H donors and the carbonyl oxygen or the π-system of the benzene ring as acceptors, are also likely to be present, further refining the crystal packing. mdpi.com

Table 3: Common Intermolecular Interactions in Benzoxazolone Analogs

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (amino) | O=C (carbonyl) | 2.8 - 3.2 |

| π–π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

The conformation of the molecule in the solid state is dictated by the minimization of intramolecular steric strain and the maximization of favorable intermolecular interactions.

Ring Planarity: The fused 1,3-benzoxazol-2(3H)-one ring system is expected to be essentially planar. X-ray studies of analogs, such as 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, confirm the planarity of this core structure, with minimal deviation of the constituent atoms from the mean plane. nih.gov

Substituent Conformation: The N-methyl group is part of the heterocyclic ring structure. The primary factor in conformational analysis involves the orientation of the exocyclic 5-amino group. To maximize electronic conjugation between the amino group's lone pair and the aromatic π-system, the amino group is predicted to be coplanar with the benzene ring. Theoretical and experimental studies on N-methylation of related heterocycles show that such substitutions can induce significant changes in conformational preferences around amide-like bonds. nih.gov However, for an exocyclic amino group, planarity is generally favored. Any deviation from planarity would likely be a result of strong crystal packing forces or specific intermolecular hydrogen bonding arrangements that twist the group out of the ring plane.

Computational and Theoretical Chemistry of 5 Amino 3 Methyl 1,3 Benzoxazol 2 3h One

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

DFT and HF calculations are foundational quantum mechanical methods used to investigate the electronic structure and properties of molecules. These approaches are frequently employed to determine optimized molecular geometries, vibrational frequencies, and other key physicochemical parameters for benzoxazolone derivatives. researchgate.netdoaj.org Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to balance computational cost and accuracy in predicting the molecular geometries and harmonic vibrational frequencies of these compounds. researchgate.netmdpi.com

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energetics)

The electronic properties of benzoxazolone derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |

|---|---|---|---|---|

| Benzothiazole Analog 1 | -6.29 | -1.81 | 4.48 | Represents a typical heterocyclic core, showing a significant energy gap indicating high stability. irjweb.com |

| Benzothiazole Analog 2 | - | - | 4.57 | Demonstrates the lowest energy gap in its series, suggesting it is the most reactive. researchgate.net |

| Benzothiazole Analog 3 | - | - | 5.31 | Exhibits the highest energy gap in its series, indicating it is the most stable and least reactive. researchgate.net |

| Thieno[2,3-d]pyrimidine Derivative | - | - | 3.15 | A low energy gap, suggesting greater reactivity and a higher propensity for electron donation, consistent with antioxidant activity. nih.gov |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are invaluable for predicting and interpreting the spectroscopic data of benzoxazolone derivatives. DFT calculations can reliably predict vibrational frequencies (FT-IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.netscispace.com

Theoretical vibrational analysis, often performed at the B3LYP/6-311+G(d,p) level, helps in the assignment of complex experimental IR spectra. scispace.com Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts, which generally show good agreement with experimental values. semanticscholar.org

Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. scispace.commdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the electronic transitions. mdpi.com Studies on benzoxazole derivatives show that electronic transitions are often of the n→π* or π→π* type, and the absorption wavelengths can be modulated by solvent effects and structural modifications. scispace.commdpi.com

| Parameter | Method | Predicted Value | Experimental Context/Value |

|---|---|---|---|

| UV-Vis (λmax) | TD-DFT/B3LYP | ~415 nm | Corresponds to an n→π* intramolecular electronic transition in ethanol. scispace.com |

| ¹³C NMR Shifts | DFT/GIAO | Good-to-excellent agreement | Compared with experimental spectra recorded in DMSO-d6. scispace.com |

| ¹H NMR Shifts | DFT/GIAO | Comparable agreement | Some deviations noted for N-H shifts due to intramolecular interactions. scispace.com |

| Vibrational (C-H stretch) | DFT/B3LYP | 3002-3143 cm⁻¹ (aromatic) | Consistent with experimental FT-IR data for aromatic C-H stretching vibrations. scispace.com |

Tautomeric Equilibrium Studies of Benzoxazolone Derivatives

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical aspect of the chemistry of many heterocyclic compounds. orientjchem.org For benzoxazolone and its derivatives, computational studies can elucidate the relative stabilities of different tautomeric forms, such as the keto-enol or amine-imine forms. DFT methods are used to calculate the thermodynamic functions and total electronic energies of each tautomer to predict the equilibrium position. orientjchem.org

These studies have shown that the stability of tautomers can be significantly influenced by the solvent environment due to differential interactions, such as hydrogen bonding, between the solvent and the tautomeric forms. orientjchem.org By modeling the transition state between tautomers, researchers can also compute the potential energy barriers for the interconversion, providing insight into the kinetics of the tautomerization process. semanticscholar.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule, or ligand, interacts with a biological macromolecule, typically a protein. nih.govplos.org These methods are central to drug discovery and are widely applied to benzoxazolone analogs to explore their potential as therapeutic agents. nih.govchemmethod.com

Ligand-Protein Interaction Profiling of Benzoxazolone Analogs

Molecular docking is used to predict the preferred binding orientation of a ligand within the active site of a target protein. ijpsonline.com For benzoxazolone derivatives, docking studies have been performed against a wide range of protein targets to elucidate their potential mechanisms of action. chemmethod.comresearchgate.net These simulations identify key intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.govresearchgate.net

For example, docking studies might reveal that the carbonyl oxygen of the benzoxazolone ring acts as a hydrogen bond acceptor, while the aromatic rings participate in hydrophobic or π-stacking interactions with residues like phenylalanine or tyrosine in the protein's binding pocket. researchgate.net Visualizing these interactions helps in understanding the structural basis for the ligand's affinity and selectivity. nih.gov MD simulations further refine this understanding by showing how these interactions evolve over time, confirming the stability of the binding pose. researchgate.netnih.gov

Characterization of Binding Modes and Energetics

Beyond identifying interaction types, computational studies quantify the strength of the ligand-protein association through binding energetics. Docking programs calculate a "docking score," typically expressed as a free energy of binding (ΔG) in kcal/mol, where a more negative value indicates a higher binding affinity. nih.govijpsonline.com

For more rigorous energy calculations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are applied to snapshots from MD simulations. plos.orgnih.gov This approach provides a more accurate estimation of the binding free energy by considering contributions from van der Waals forces, electrostatic energies, and solvation effects. plos.orgresearchgate.net These energetic analyses are crucial for comparing the binding affinities of different benzoxazolone analogs and for guiding the rational design of more potent molecules. researchgate.netresearchgate.net The stability of the ligand within the binding pocket can also be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atoms over the course of an MD simulation. researchgate.net

| Compound Class | Protein Target | Binding Energy / Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Benzoxazole Derivative | DNA Gyrase | -6.92 | Multiple hydrophobic interactions noted. ijpsonline.com |

| Benzoxazolone Derivative | SARS-CoV-2 RBD (EG.5.1) | High affinity reported | Interactions with receptor-binding domain residues. chemmethod.com |

| Formazan-Benzoxazole Derivative | 4URO Receptor | -8.0 | Stable ligand-receptor interaction confirmed by MD simulation. nih.gov |

| 5-Nitro Benzoxazole Derivative | β-Tubulin | Good affinity predicted | Formation of two or more hydrogen bonds. researchgate.net |

| Benzoxazole Derivative | PGHS Protein | -7.426 | Binding affinity comparable to reference compounds. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methodologies instrumental in modern drug discovery, providing insights into the correlation between the chemical structure of a compound and its biological activity. These models are pivotal for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity.

Development of Predictive Models for Benzoxazolone Biological Activity

The development of predictive QSAR models for benzoxazolone derivatives has been a significant area of research to elucidate the structural requirements for their various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly employed to build these models.

For instance, 3D-QSAR models have been developed for a series of benzoxazole benzenesulfonamide derivatives as inhibitors of fructose-1,6-bisphosphatase, a target for type 2 diabetes. In one such study, a statistically significant 3D-QSAR model was generated with good predictive power. The training set of compounds was used to create the model, which was then validated using a test set of molecules. The robustness of these models is often indicated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high Q² value (e.g., > 0.5) suggests a good predictive ability of the model. For a series of benzoxazole benzenesulfonamides, a 3D-QSAR model with a Q² of 0.7203 was developed, indicating a reliable predictive capacity.

Similarly, 3D-QSAR studies on benzoxazole derivatives targeting VEGFR-2 for anticancer activity have yielded models with good predictability. CoMFA and CoMSIA models for different cancer cell lines (HepG2, HCT-116, and MCF-7) have been generated with reasonable R² and predictive R² (Rpred²) values, further underscoring the utility of these models in predicting the biological activity of novel benzoxazolone analogs.

Interactive Data Table: Statistical Parameters of Representative 3D-QSAR Models for Benzoxazole Derivatives.

Identification of Key Pharmacophoric Features for Benzoxazolone-based Ligands

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzoxazolone-based ligands, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets.

Pharmacophore models for benzoxazole derivatives with anticancer activity have been generated, highlighting features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions as critical for activity. chemmethod.com For instance, a pharmacophore model developed for benzoxazole derivatives showing cytotoxic activity against HeLa cells identified specific arrangements of these features that are favorable for activity.

In the context of fructose-1,6-bisphosphatase inhibitors, a common pharmacophore hypothesis (AAADRR) was identified, consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). mdpi.combenthamdirect.com This model provides a clear understanding of the structural requirements for a molecule to bind effectively to the active site of the enzyme.

The key pharmacophoric features for benzoxazolone-based ligands can be summarized as follows:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the oxazolone (B7731731) ring is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The amino group at the 5-position in this compound can act as a hydrogen bond donor.

Aromatic Rings: The fused benzene (B151609) ring provides a hydrophobic surface for π-π stacking or hydrophobic interactions.

Hydrophobic Features: Substituents on the benzoxazolone scaffold can introduce additional hydrophobic interactions that enhance binding affinity.

Conformational Analysis and Energetics of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis provides insights into the preferred spatial arrangements of atoms in a molecule, which is crucial for understanding its interaction with biological macromolecules.

Preferred Conformations in Solution and Gas Phase

Gas Phase: In the gas phase, the conformation of a molecule is primarily determined by intramolecular forces, free from the influence of solvent molecules. For 3-methyl-2-benzoxazolinone, computational studies have been performed to determine its gas-phase thermodynamic properties. mdpi.comresearchgate.netnih.gov The benzoxazolone ring system is largely planar, and the primary conformational flexibility would arise from the orientation of the methyl group at the 3-position and the amino group at the 5-position. The methyl group is likely to adopt a conformation that minimizes steric hindrance with the rest of the molecule.

Influence of Intramolecular Interactions on Molecular Conformation

Intramolecular interactions play a critical role in dictating the preferred conformation of a molecule. In this compound, several intramolecular interactions are expected to influence its structure.

The planarity of the bicyclic benzoxazolone system is a key conformational feature. Theoretical studies on related heterocyclic systems often focus on the degree of planarity and the energy barriers for any out-of-plane distortions. The fusion of the benzene and oxazolone rings imposes significant rigidity on the core structure.

The orientation of the exocyclic methyl and amino groups will be governed by a balance of steric and electronic effects. The methyl group at the nitrogen atom (N-3) will likely have a low barrier to rotation. The amino group at C-5 can also rotate, and its preferred orientation will be influenced by potential, albeit weak, interactions with neighboring atoms and its participation in intermolecular hydrogen bonding in condensed phases.

Structure Activity Relationship Sar Studies of 5 Amino 3 Methyl 1,3 Benzoxazol 2 3h One Derivatives

Impact of Substituent Position and Nature on Benzoxazolone Biological Activity

The amino group at the C-5 position of the benzoxazolone ring is a key determinant of the pharmacological profile for many derivatives. Its presence and modification have been shown to be crucial for various biological activities. For instance, in a series of benzoxazole (B165842) derivatives, the combination of a 5-amino group and a phenyl ring at the C-2 position was found to be essential for enhancing antituberculosis activity. researchgate.net

Furthermore, the strategic functionalization of this amino group has led to the development of potent enzyme inhibitors. A notable example is the design of benzoxazolone-5-urea derivatives, which have emerged as powerful inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. nih.gov This highlights the significance of the 5-amino position as a vector for introducing functionalities that can interact with specific biological targets. The synthesis of 5-amino-2-arylbenzoxazoles has also been a focus of research, underscoring the importance of this substitution pattern in medicinal chemistry. indexcopernicus.com

| Core Structure | Modification at Position 5 | Resulting Biological Activity | Reference |

|---|---|---|---|

| Benzoxazole | Amino group (with Phenyl at C-2) | Enhanced antituberculosis activity | researchgate.net |

| Benzoxazolone | Urea (B33335) linkage | Potent inhibition of soluble epoxide hydrolase (sEH) | nih.gov |

The methylation at the N-3 position of the benzoxazolone ring is a common medicinal chemistry strategy that can profoundly affect a compound's physicochemical properties and, consequently, its biological activity. wordpress.com The addition of a methyl group replaces the polar hydrogen of the secondary amide within the cyclic carbamate (B1207046) structure. This modification typically increases the molecule's lipophilicity (log D), which can alter its absorption, distribution, and metabolism. wordpress.com

While N-methylation of some acyclic amides can increase aqueous solubility by disrupting intermolecular hydrogen bonds, its effect on a rigid cyclic system like benzoxazolone is more likely to decrease solubility due to the introduction of a hydrophobic methyl group. wordpress.comrsc.org The impact of N-methylation on biological activity is highly dependent on the specific target. For example, in a study of norbelladine derivatives, N-methylation led to a significant increase in butyrylcholinesterase inhibition for some analogs but decreased activity for others, demonstrating the nuanced role of this modification. uqtr.ca This variability underscores the importance of empirical testing to determine the effect of N-3 methylation for each new series of benzoxazolone derivatives.

| Scaffold Type | Effect of N-Methylation | Rationale | Reference |

|---|---|---|---|

| Acyclic Amides (with intramolecular H-bonds) | Generally increases solubility, decreases log D | Disruption of H-bonding, conformational changes | wordpress.comrsc.org |

| Cyclic Secondary Amides (e.g., Benzoxazolone) | Likely decreases solubility, increases log D | Replacement of a polar N-H with a hydrophobic N-CH3 | wordpress.com |

| Sulfonamides | Decreases solubility, increases log D | Little impact on conformation, masking of acidic proton | wordpress.comrsc.org |

Beyond the 5-amino and 3-methyl groups, modifications at other positions on the benzoxazolone core are critical for tuning biological activity. The scaffold allows for substitutions on both the lipophilic benzene (B151609) ring and the hydrophilic carbamate moiety. researchgate.net Research has shown that introducing different functional groups can lead to a diverse range of pharmacological activities.

For instance, the synthesis of 5-chloro and 6-bromo substituted 1,3-benzoxazol-2(3H)-one derivatives yielded compounds with notable antimicrobial and cytotoxic properties. researchgate.net In a related benzoxazine scaffold, the introduction of hydroxyl groups was found to be advantageous for anticancer activity, likely by facilitating hydrogen bonding interactions with the biological target. mdpi.com These findings indicate that systematic exploration of substituents around the benzoxazolone core is a fruitful strategy for discovering novel therapeutic agents.

Bioisosteric Replacements within the Benzoxazolone Scaffold and Their Pharmacological Implications

The 2(3H)-benzoxazolone ring system is often considered a bioisostere of phenol (B47542) and catechol moieties. nih.govresearchgate.netucl.ac.be This is due to their similar pKa values, electronic charge distribution, and chemical reactivity. ucl.ac.be Bioisosteric replacement is a key strategy in drug design used to improve a lead compound's pharmacokinetic properties, metabolic stability, or potency. ucl.ac.be

Replacing a metabolically vulnerable phenol or catechol group with the more stable benzoxazolone scaffold can lead to drugs with improved profiles. ucl.ac.be Furthermore, the benzoxazolone core itself can be replaced by other bioisosteric surrogates, such as 2(3H)-benzothiazolinone or benzoxazinone, to explore new chemical space and modulate biological activity. nih.govsemanticscholar.org Such substitutions can cause significant changes in receptor affinity and selectivity, and may even alter a compound's functional activity from an agonist to an antagonist. ucl.ac.be This approach, sometimes part of a broader "scaffold hopping" strategy, is instrumental in optimizing lead compounds and discovering novel molecular frameworks with desired therapeutic effects. researchgate.net

Rational Design Principles for Novel Benzoxazolone Analogs with Enhanced Biological Profiles

The status of the benzoxazolone nucleus as an ideal scaffold provides a solid foundation for the rational design of new therapeutic agents. nih.gov Modern drug design often employs a combination of structural biology, computational modeling, and synthetic chemistry to create novel analogs with improved potency and selectivity.

One successful principle involves the strategic fusion of pharmacophores. For example, the combination of a known aryl urea pharmacophore with the benzoxazolone ring system led to the discovery of novel and potent sEH inhibitors. nih.gov Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools in this process. They provide insights into the potential binding modes of designed compounds within the active site of a target protein, allowing for the optimization of interactions. nih.gov Another key design principle is the introduction of functional groups that can form specific, favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the target. This was exemplified in the design of oxazolo[4,5-c]-quinolinone analogs, where dialkylaminoethyl groups were added to foster interactions with hydrophilic amino acids in the target protein, IL-33. korea.ac.kr By applying these rational design principles, researchers can more efficiently navigate the vast chemical space to develop novel benzoxazolone analogs with superior biological profiles.

Preclinical Biological Investigations and Mechanistic Insights of 5 Amino 3 Methyl 1,3 Benzoxazol 2 3h One and Its Analogs

In Vitro Enzyme Inhibition Studies of Benzoxazolone Derivatives

The benzoxazolone scaffold is a prominent feature in many biologically active molecules, demonstrating a wide range of enzyme inhibitory activities.

Cyclooxygenase (COX) Inhibition Profiling

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostanoids from arachidonic acid and exists in two primary isoforms, COX-1 and COX-2. researchgate.net While COX-1 is constitutively expressed and involved in normal cellular homeostasis, COX-2 is inducible and plays a significant role in inflammatory processes. researchgate.netresearchgate.net Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs. researchgate.net

Several studies have investigated benzoxazole (B165842) derivatives for their ability to inhibit COX enzymes. A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their inhibitory activity against human COX-1 and COX-2. researchgate.net The enzyme activity was determined using a chromogenic assay that measures the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin (B15479496) G2 to PGH2. researchgate.net Among the synthesized compounds, two derivatives demonstrated notable activity and high selectivity for COX-2 over COX-1. researchgate.net Similarly, other novel series of benzoxazole derivatives, including salts of Methyl-2-amino benzoxazole-5-carboxylate and various amide derivatives, have shown moderate to good COX-2 inhibition activity, with some compounds showing comparable potency to the reference drug Celecoxib. researchgate.net

| Compound Derivative | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate (VI 6) | >100 | 0.264 | >379 | researchgate.net |

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate (VI 12) | >100 | <0.215 | >465 | researchgate.net |

| Methyl-2-amino benzoxazole carboxylate Tosylate | - | 11.5 (µg/ml) | - | researchgate.net |

| N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene (B151609) sulfonohydrazide | - | 19.6 (µg/ml) | - | researchgate.net |

| 2-amino-N1-benzoyl benzoxazole-5-carbohydrazide | - | 21.9 (µg/ml) | - | researchgate.net |

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | - | 25.8 (µg/ml) | - | researchgate.net |

| Methyl-2-benzamido benzoxazole-5-carboxylate | - | 30.7 (µg/ml) | - | researchgate.net |

Topoisomerase Inhibition Assays

DNA topoisomerases are essential enzymes that resolve topological issues in DNA during processes like replication and transcription, making them important targets for anticancer drugs. researchgate.netnih.gov These enzymes are categorized into two main types: Topoisomerase I (Topo I), which cleaves a single DNA strand, and Topoisomerase II (Topo II), which cleaves both strands. nih.gov

The inhibitory activities of various 2,5-disubstituted-benzoxazole and related benzimidazole (B57391) derivatives have been evaluated against eukaryotic DNA topoisomerases I and II using cell-free relaxation assays. nih.govacs.org These assays measure the conversion of supercoiled pBR322 plasmid DNA to its relaxed form. researchgate.netnih.gov Several benzoxazole derivatives were found to be potent inhibitors of either Topo I or Topo II, with some compounds exhibiting greater potency than the reference drugs camptothecin (B557342) (for Topo I) and etoposide (B1684455) (for Topo II). nih.govacs.org For instance, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were identified as significant Topo I inhibitors. nih.govacs.org In another study, 2-(4'-bromophenyl)-6-nitrobenzoxazole was found to be the most effective Topo II inhibitor, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective against Topo I. researchgate.net

| Compound Derivative | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 2-(p-Nitrobenzyl)benzoxazole (6) | Topo II | 17.4 | nih.govacs.org |

| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topo II | 22.3 | nih.govacs.org |

| 2-(4'-Bromophenyl)-6-nitrobenzoxazole (1f) | Topo II | 71 | researchgate.net |

| 5-Nitro-2-(p-nitrobenzyl)benzoxazole (8) | Topo II | 91.41 | nih.govacs.org |

| 5-Amino-2-(p-fluorophenyl)benzoxazole (3) | Topo I | 132.3 | nih.govacs.org |

| 5-Amino-2-(p-bromophenyl)benzoxazole (5) | Topo I | 134.1 | nih.govacs.org |

| 2-(4'-tert-Butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 | researchgate.net |

Alpha-Amyloglucosidase Inhibition Studies

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex polysaccharides into absorbable monosaccharides like glucose. researchgate.netnih.gov Inhibiting these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov

Benzoxazole derivatives have been investigated as potential inhibitors of these digestive enzymes. A study on benzoxazole-based sulphonamide hybrids revealed potent in vitro inhibitory activity against both α-amylase and α-glucosidase. researchgate.net One derivative, in particular, showed an IC50 value against α-glucosidase that was many folds more potent than the standard drug, acarbose. researchgate.net Another study highlighted a benzoxazolyl-linked benzylidene-based rhodanine (B49660) compound as a highly potent inhibitor of α-amyloglucosidase. researchgate.net These findings suggest that the benzoxazole scaffold is a promising starting point for designing new antidiabetic agents.

| Compound Series/Derivative | Target Enzyme | IC50 (μM) | Reference Drug (Acarbose) IC50 (μM) | Reference |

|---|---|---|---|---|

| Benzoxazole based sulphonamide derivative (3e) | α-Glucosidase | 1.016 ± 0.70 | - | researchgate.net |

| Benzoxazole based sulphonamide derivative (1) | α-Amylase | 1.10 ± 0.20 | 11.12 ± 0.15 | researchgate.net |

| Benzoxazole based sulphonamide derivative (1) | α-Glucosidase | 1.20 ± 0.30 | 11.29 ± 0.07 | researchgate.net |

| Benzoxazolyl linked benzylidene based rhodamine (Compound 74) | α-Amyloglucosidase | 0.24 ± 0.01 | - | researchgate.net |

| 2-Amino-benzoxazole coupled with phenoxy acetic acid (6h) | α-Amylase | 348.43 (µg/mL) | 682.54 (µg/mL) | researchgate.net |

Investigations into Other Relevant Enzyme Systems

Beyond the enzymes already discussed, benzoxazole derivatives have been explored for their inhibitory effects on other biologically significant enzyme systems. For example, a study on 2-substituted-5-(4-nitrophenylsulfonamido) benzoxazoles evaluated their potential as inhibitors of human Glutathione S-transferase P1-1 (GST P1-1), an enzyme often implicated in drug resistance in cancer therapy. In another area of research, a series of 1,3,5-triazinyl aminobenzenesulfonamides were synthesized and tested for their ability to inhibit various isoforms of human carbonic anhydrase (hCA). These studies focused on tumor-associated isoforms hCA IX and hCA XII, as well as the physiologically important hCA I and hCA II. While the compounds had minimal effects on hCA I and II, many showed significant inhibition of the tumor-related hCA IX isoform. These investigations underscore the versatility of the benzoxazole and related heterocyclic scaffolds in targeting a diverse range of enzymes relevant to various disease states.

Receptor Binding and Modulation Assays

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. Benzoxazolone derivatives have been assessed for their binding affinity to various receptors, particularly those within the central nervous system.

Affinity for Dopaminergic Receptors (D2, D4)

Dopamine (B1211576) receptors, which are G protein-coupled receptors, are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. These receptors are crucial targets for therapeutic agents used in treating a variety of neurological and psychiatric disorders. The D4 receptor, in particular, has gained attention as a potential target for conditions like glioblastoma and substance use disorders.

Studies have been conducted to evaluate the affinity of benzoxazol-2-one and benzothiazol-2-one analogs for dopamine D1 and D2 receptors. In these in vitro assays, certain benzoxazol-2-one analogs demonstrated D2 receptor agonist potency. More recent research has focused on developing ligands with high affinity and selectivity for the D4 receptor over other D2-like subtypes. Radioligand binding assays using human recombinant D2, D3, and D4 receptors have been employed to determine the binding affinities (expressed as pKi values) of novel compounds. Several derivatives have shown high affinity for the D4 receptor (pKi > 8.0) and significant selectivity over the D2 and D3 subtypes, highlighting their potential as specific modulators of D4 receptor activity.

| Compound Series/Derivative | D2 Receptor pKi | D4 Receptor pKi | D2/D4 Selectivity Ratio | Reference |

|---|---|---|---|---|

| N-benzimidazole derivative (8) | - | - | D2/D4 = 977 | |

| Tetrahydroquinolinone derivative (6) | - | 8.54 | D2/D4 = 380 | |

| Piperidine derivative (16) | - | 8.79 | D2/D4 = 2239 | |

| 4-chloro derivative (24) | - | - | - | |

| ortho/para-disubstituted derivative (32) | - | - | Significantly higher than ortho/meta | |

| meta/para-disubstituted derivative (33) | - | - | Significantly higher than ortho/meta |

Interaction with Serotoninergic Receptors (5-HT1A, 5-HT2A)

The interaction of benzoxazolone analogs with serotoninergic receptors, specifically the 5-HT1A and 5-HT2A subtypes, has been a subject of investigation to determine their potential neurological activities. Research into various 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives has shown that while these compounds may possess high affinity for other targets, their interaction with serotonin (B10506) receptors can be limited. For instance, certain derivatives with potent affinity for sigma receptors were found to have negligible affinity for 5-HT2 receptors. nih.gov

Structure-activity relationship (SAR) studies are crucial in understanding the binding requirements of a chemical scaffold to a specific receptor. For the 5-HT1A and 5-HT2A receptors, specific structural features often dictate the affinity and functional activity of a ligand. capes.gov.br While the benzoxazolone core is explored for various central nervous system targets, its derivatives must be specifically functionalized to achieve significant affinity for serotonin receptor subtypes. Studies on related scaffolds like 1,4-benzoxazin-3(4H)-one have produced derivatives with distinct affinity for 5-HT1A and/or 5-HT2A receptors, indicating that modifications to the core and its substituents are critical for serotoninergic activity. capes.gov.br However, comprehensive data on the specific binding profile of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one at these receptors is not extensively detailed in the current literature.

Binding to Sigma-1 and Sigma-2 Receptors

The benzoxazolone scaffold has been identified as a preferential binding moiety for sigma-1 (σ1) receptors. nih.govresearchgate.net These receptors are chaperone proteins located at the endoplasmic reticulum that play a role in modulating calcium signaling and are implicated in various neurological functions and diseases. wikipedia.org

Studies on a series of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives confirmed that the benzoxazolone structure confers a preference for σ1 sites over σ2 sites. nih.govresearchgate.net The affinity for the σ1 receptor is significantly influenced by the type and position of substituents on the N-benzyl ring. nih.govresearchgate.net For example, derivatives with para-substituents such as Cl, F, H, or CH3 on the benzyl (B1604629) ring demonstrated higher affinity for σ1 receptors compared to their ortho-substituted counterparts. nih.govresearchgate.net One of the most potent and selective ligands identified was a chloro-substituted analog, which displayed an exceptionally high affinity for the σ1 receptor and a remarkable selectivity ratio over the σ2 receptor. nih.govresearchgate.net These findings suggest that benzo[d]oxazol-2(3H)-one derivatives are among the most selective ligands for the σ1 receptor currently known. nih.govresearchgate.net

Other benzoxazolone derivatives have also shown high affinity for σ1 binding sites. A compound identified as 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one displayed a high affinity for the σ1 receptor, with a Ki value of 8.5 nM, while having a 58-fold lower affinity for σ2 receptors. nih.gov

Binding Affinities of Benzoxazolone Analogs at Sigma Receptors

| Compound Derivative | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (Ki σ2 / Ki σ1) | Reference |

|---|---|---|---|---|

| para-Cl substituted N-benzyl-benzo[d]oxazol-2(3H)-one | 0.1 | 427 | 4270 | nih.govresearchgate.net |

| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | 8.5 | 493 | 58 | nih.gov |

PPAR-gamma Antagonism Mechanisms

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in lipid metabolism and glucose homeostasis and is a target for antidiabetic drugs. nih.govrndsystems.com Benzoxazole-based compounds have been investigated as potential PPARγ antagonists. A series of benzoxazole-based amides and sulfonamides were synthesized and evaluated for their activity on human PPARα and PPARγ. The findings revealed that all the tested compounds exhibited a dual antagonist profile on both PPAR subtypes. nih.gov

The molecular mechanism of PPARγ antagonism often involves the preferential recruitment of corepressors over coactivators to the receptor's ligand-binding domain. nih.gov This action represses the transcription of PPARγ target genes. nih.gov To elucidate the binding mode of the novel benzoxazole-based dual PPARα/γ antagonists, docking experiments were performed. nih.gov These computational studies help in understanding the specific interactions between the antagonist and the receptor's active site, which leads to the stabilization of an inactive receptor conformation that favors corepressor binding. nih.govnih.gov The identification of benzoxazole derivatives as PPARγ antagonists opens avenues for developing novel therapeutics, for instance, in cancer, where PPARγ activity is sometimes implicated. nih.gov

Melatoninergic Ligand Properties

The benzoxazole nucleus has been established as a melatoninergic pharmacophore, serving as a viable isosteric replacement for the alkoxyaryl core present in many melatonin (B1676174) receptor ligands. nih.gov Derivatives of benzoxazole have been synthesized and evaluated for their binding affinity at human MT1 and MT2 melatonin receptors. nih.govnih.gov

Structure-activity relationship studies have led to the identification of benzoxazole derivatives with potent binding affinities. In one study, a specific analog, compound 28, demonstrated higher affinity for both MT1 and MT2 receptors than melatonin itself. nih.gov Another study identified compounds 14 and 17 from a series of benzoxazole derivatives as melatonin receptor agonists. nih.gov

However, not all modifications to the benzoxazolone scaffold result in high affinity. A study involving 2(3H)-benzoxazolone-based ligands with an incorporated acetamidopropyl side-chain showed that these compounds had lower affinities for melatonin receptors compared to melatonin. clockss.org This reduced affinity was attributed to unfavorable steric bulk and hydrophilic interactions. clockss.org These findings underscore the sensitivity of the melatonin receptors to the structural characteristics of the ligand and highlight that specific substitutions on the benzoxazole core are necessary to achieve high-affinity binding and agonist activity.

Mechanistic Exploration in Antimicrobial Activity

Benzoxazolone and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial properties. ontosight.ai They occur naturally in some plants and are believed to contribute to their defense mechanisms against bacteria and fungi. nih.gov The benzoxazole ring is a key structural component in several antibiotics, such as calcimycin (B1668216) and boxazomycins. nih.gov

Proposed Antibacterial Mechanisms (e.g., DNA Gyrase Inhibition)

A primary proposed mechanism for the antibacterial action of benzoxazole analogs is the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is absent in human cells, making it a selective and attractive target for antibacterial agents. nih.gov This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication. nih.gov

The antibacterial mechanisms of benzoxazole–thiazolidinone hybrids have been explored through computational studies. nih.gov Docking, molecular dynamics, and free energy studies were used to investigate the interaction of these hybrid compounds with several bacterial enzymes, including DNA gyrase B. nih.gov These in silico analyses corroborated experimental results and suggested that inhibition of DNA gyrase B is a plausible mechanism of action. nih.gov The development of benzothiazole-based compounds as potent DNA gyrase inhibitors further supports the idea that this enzyme is a key target for related heterocyclic scaffolds like benzoxazoles. nih.gov

Elucidation of Antifungal Mechanisms

Changes in the morphology of the mycelia. nih.gov

Alterations in the formation of extracellular polysaccharides. nih.gov

Leakage of cellular contents. nih.gov

Increased cell membrane permeability and compromised integrity. nih.gov

Another potential target for the antifungal activity of benzoxazoles was suggested by molecular docking studies. These studies investigated the interaction between 2-(aryloxymethyl) benzoxazole derivatives and the lipid transfer protein sec14p from Saccharomyces cerevisiae, preliminarily validating this protein as a possible target. mdpi.com Furthermore, the structural features of some benzoxazolone derivatives, such as the presence of a halogenated ring, are thought to be crucial for their antifungal potential, drawing parallels to the mechanism of azole antifungals like miconazole. nih.gov

Preclinical Anticancer Research and Cellular Mechanisms

The benzoxazole scaffold is a core component of numerous compounds investigated for their anticancer potential. amazonaws.comnih.gov Research has demonstrated that derivatives of this heterocyclic system exhibit cytotoxic effects against various human cancer cell lines, including those of the breast, lung, liver, prostate, and colon. nih.gov The therapeutic potential of these compounds is often linked to their ability to induce apoptosis and cause cell-cycle arrest. nih.gov

A considerable body of research has been dedicated to evaluating the antiproliferative and cytotoxic effects of benzoxazolone analogs against a panel of human cancer cell lines in vitro. These studies are crucial for identifying lead compounds for further development.

For instance, a series of benzoxazole-based amides and sulfonamides were synthesized and tested for their antiproliferative activity. nih.gov One compound, designated 3f, was identified as particularly potent, especially against the colorectal cancer cell lines HT-29 and HCT116. nih.gov Similarly, studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while many compounds were toxic to both normal and cancer cells, a few exhibited selective toxicity towards cancer cells, marking them as potential candidates for further investigation. nih.gov Another study synthesized a series of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives and evaluated their cytotoxic effects against four human cancer cell lines. researchgate.net The antiproliferative activity of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are structurally related, has also been well-documented against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines, with the most potent analogs demonstrating IC50 concentrations in the nanomolar range (25–50 nM). nih.gov

| Compound Class | Tested Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Benzoxazole-based amides/sulfonamides (e.g., Compound 3f) | HT-29, HCT116 (Colorectal Cancer) | Identified as the most cytotoxic compound in the series. | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Various cancer and normal cell lines | Some compounds showed selective toxicity to cancer cells over normal cells. | nih.gov |

| Estradiol-derived benzoxazol-2-ones | A549 (Lung), DU-145 (Prostate), HeLa (Cervical), MCF-7 (Breast) | Exhibited significant cytotoxic effects on certain cancer cell lines. | researchgate.net |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines (e.g., 7h, 7i) | HCT116 (Colorectal), MDA-MB-231 (Breast) | Potent activity with IC50 concentrations of 25–50 nM. | nih.gov |

| 5-Amino-1-aryl-1H-1,2,3-triazole derivatives | OVCAR-4 (Ovarian), EKVX (Lung) | Selective activity against specific cancer cell lines was observed. | ukrbiochemjournal.org |

Identifying the molecular targets and pathways modulated by these compounds is key to understanding their anticancer mechanisms. Research into benzoxazole analogs has implicated several targets. A study of benzoxazole-based amides and sulfonamides found that the compounds acted as dual antagonists for both peroxisome proliferator-activated receptor (PPAR)α and PPARγ. nih.gov The most cytotoxic compound in that series, 3f, was shown to induce a concentration-dependent activation of caspases and cause cell-cycle arrest in colorectal cancer models. nih.gov

Other investigations have pointed to different mechanisms. For example, the 2-Benzoxazol-2-yl-phenol scaffold was identified as a hit for the inhibition of JMJD3, an enzyme involved in epigenetic regulation in inflammation and cancer. researchgate.net The most active compound from this series induced cell cycle arrest in the S-phase in A375 melanoma cells. researchgate.net Furthermore, a series of benzoxazole derivatives were designed and evaluated as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of tumor progression. researchgate.net Two compounds from this series, B12 and B20, effectively inhibited mTOR phosphorylation and modulated the expression of key apoptotic proteins in MCF-7 breast cancer cells. researchgate.net The related thieno[2,3-b]pyridine (B153569) compounds are postulated to exert their anti-neoplastic action by inhibiting phosphoinositide phospholipase C (PI-PLC), thereby disrupting phospholipid metabolism. nih.gov

Neuroprotective and Anticonvulsant Properties: Mechanistic Hypotheses

The benzoxazolone scaffold is present in compounds showing significant neuroprotective and anticonvulsant activities. nih.govresearchgate.net These therapeutic applications are broad, ranging from potential treatments for neurodegenerative disorders to epilepsy. ucl.ac.benih.govnih.gov

Mechanistically, the anticonvulsant properties of some benzoxazolone derivatives have been linked to their activity as potent sigma-1 receptor ligands. ucl.ac.be One such ligand demonstrated remarkable anticonvulsant properties in the maximal electroshock seizure test, with a profile and activity level similar to established drugs like phenytoin (B1677684) and carbamazepine. ucl.ac.be The proposed pharmacophore for anticonvulsant action often includes a hydrophobic aryl ring, a hydrogen bonding domain (like an amide group), and an electron donor atom, all of which can be incorporated into the benzoxazolone structure. orientjchem.orgresearchgate.net Studies on Schiff bases of benzoxazole have shown that compounds with higher lipophilicity tend to have more significant anticonvulsant action. orientjchem.org

Neuroprotective effects are often attributed to a combination of anti-inflammatory, antioxidant, and anti-apoptotic mechanisms that prevent neuronal damage. mdpi.com Benzoxazolone analogs, such as edaravone, have been shown to exert neuroprotective effects against ischemic injury by scavenging reactive oxygen species (ROS) and inhibiting the deleterious signaling cascades they induce. nih.gov

Anti-inflammatory Investigations and Pathway Modulations (e.g., Prostaglandin E2 Inhibition)

Derivatives of the benzoxazolone core structure have been extensively investigated for anti-inflammatory activity. nih.govamazonaws.comnih.govnih.gov A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of prostaglandin E2 (PGE2) synthesis. nih.gov PGE2 is a potent inflammatory mediator, and its production is catalyzed by cyclooxygenase (COX) enzymes and microsomal prostaglandin E synthase-1 (mPGES-1). nih.govuthsc.edumdpi.com

Several studies have focused on developing benzoxazole analogs as inhibitors of these enzymes. By targeting mPGES-1, it is possible to selectively inhibit the production of PGE2, which is often overexpressed during inflammation, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes more broadly. nih.govuthsc.edu For example, N-acylated and N-alkylated 2-aminobenzothiazoles, which are structurally related to benzoxazoles, have been identified as potent inhibitors of PGE2 generation. mdpi.com Similarly, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated, with the most active compounds showing a selective inhibitory effect on COX-1 enzymes. mdpi.com

| Compound Class | Mechanism/Target | Observed Effect | Reference |

|---|---|---|---|

| (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives | General Anti-inflammatory | Reduced compounds (4a-4d) showed considerable activity in a carrageenan-induced paw edema test. | nih.gov |

| 5-methylthiazole-thiazolidinone conjugates | COX-1 Inhibition | Demonstrated moderate to good anti-inflammatory activity, with some compounds superior to indomethacin. Active only against COX-1. | mdpi.com |

| N-acylated/N-alkylated 2-aminobenzothiazoles | PGE2 Generation Inhibition | Potently suppressed cytokine-stimulated PGE2 generation with EC50 values in the nanomolar range. | mdpi.com |

| 2-Aminoacyl-1,3,4-thiadiazoles | PGE2 and Leukotriene Biosynthesis Inhibition | Efficiently interfered with PGE2 and leukotriene biosynthesis in cell-based assays. | unina.it |

Antioxidant Properties and Reactive Oxygen Species Scavenging Activity

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathophysiology of numerous diseases, including neurodegenerative conditions and cancer. mdpi.com The benzoxazole moiety is found in compounds that exhibit antioxidant properties. amazonaws.com This activity is often linked to the ability to scavenge free radicals and reduce oxidative damage. nih.gov

Phenolic compounds that can exhibit keto-enol tautomerism, a characteristic that can be mimicked by the benzoxazolone ring system, have been identified as having strong ROS scavenging activity. nih.gov The antioxidant potential of novel amino-substituted benzimidazole/benzothiazole-2-carboxamides was evaluated by measuring the level of ROS using the fluorescent dye 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), confirming the ability of these structures to counteract oxidative stress. mdpi.com

General Principles of Interaction with Biological Targets

The ability of the 2(3H)-benzoxazolone scaffold and its analogs to interact with a diverse range of biological targets stems from several key structural and chemical features. nih.gov This "privileged scaffold" is noted for its capacity to act as a bioisosteric replacement for phenol (B47542) or catechol moieties. ucl.ac.be Benzoxazolones share similar pKa values, electronic charge distributions, and chemical reactivity with these phenolic groups but offer greater metabolic stability, as they are less susceptible to conjugation or oxidation to toxic quinones. ucl.ac.be

The structure contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), as well as a lipophilic benzene ring, allowing for a variety of interactions—including hydrogen bonding, hydrophobic interactions, and van der Waals forces—with the active sites of proteins. nih.govresearchgate.net The potential for chemical modification at multiple positions on both the benzene and oxazolone (B7731731) rings provides a versatile platform for optimizing binding affinity and selectivity for specific biological targets. nih.gov Furthermore, the structural similarity of the benzoxazole ring to purine (B94841) bases like adenine (B156593) and guanine (B1146940) has led to the hypothesis that it can interact readily with biopolymers within biological systems. researchgate.net

Applications of the Benzoxazolone Scaffold in Chemical Biology and Drug Discovery Research

Role as a Privileged Scaffold in Medicinal Chemistry

The benzoxazolone ring system is widely recognized as a "privileged scaffold" in the field of medicinal chemistry. nih.govresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of new therapeutic agents. nih.govucl.ac.be The benzoxazolone structure is present in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net

The utility of the benzoxazolone scaffold stems from several key features. Its bicyclic, planar structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space and the optimization of interactions with target proteins. nih.govresearchgate.net The presence of both hydrogen bond donors and acceptors, coupled with a balance of lipophilic and hydrophilic characteristics, contributes to its ability to engage in various types of binding interactions. nih.govresearchgate.net This versatility has led to the identification of benzoxazolone derivatives as potent ligands for a diverse array of biological targets, solidifying its status as a privileged structure in drug discovery. nih.govnih.gov

Utility in Lead Compound Identification and Optimization Strategies

The benzoxazolone scaffold has proven to be highly valuable in both the identification of new lead compounds and the subsequent optimization of their pharmacological properties. nih.govucl.ac.be High-throughput screening of compound libraries frequently identifies benzoxazolone-containing molecules as "hits" due to their inherent ability to interact with a wide range of biological targets. nih.gov Once a benzoxazolone-based hit is identified, its structure serves as a template for lead optimization. nih.gov

Medicinal chemists employ various strategies to modify the benzoxazolone core to enhance potency, selectivity, and pharmacokinetic properties. acs.org Structure-activity relationship (SAR) studies are conducted by systematically introducing different substituents on the benzene (B151609) and oxazolone (B7731731) rings. nih.govacs.org This allows for the fine-tuning of the molecule's electronic and steric properties to maximize its interaction with the target. ucl.ac.be For example, in the development of acid ceramidase inhibitors, preliminary modifications of the benzoxazolone moiety led to the identification of more potent and systematically active analogs. nih.govacs.org The amenability of the benzoxazolone scaffold to chemical modification makes it an ideal platform for applying lead optimization strategies to develop drug candidates with improved therapeutic profiles. nih.govnih.gov

Contribution to Therapeutic Agent Design for Various Diseases

The broad applicability of the benzoxazolone scaffold is evident in the diverse range of therapeutic agents that have been developed based on this core structure. nih.govresearchgate.net Derivatives of benzoxazolone have demonstrated significant potential in the treatment of a multitude of diseases, underscoring the scaffold's contribution to therapeutic agent design. nih.govresearchgate.net

Table 1: Therapeutic Applications of Benzoxazolone Derivatives

| Therapeutic Area | Specific Application/Target | Reference |

|---|---|---|

| Neurological Disorders | Antipsychotic, neuroprotective, and anticonvulsant agents | nih.govresearchgate.net |

| Dopamine (B1211576) (D2, D4) and serotonin (B10506) (5-HT1A, 5-HT2A) receptor ligands | nih.govresearchgate.net | |

| Muscle relaxants (e.g., Chlorzoxazone) | ptfarm.pl | |

| Inflammation and Pain | Analgesic and anti-inflammatory compounds | nih.govresearchgate.net |

| Myeloid differentiation protein 2 (MD2) inhibitors | nih.gov | |

| Soluble epoxide hydrolase (sEH) inhibitors | nih.govacs.org | |

| Infectious Diseases | Antimicrobial and antifungal agents | ptfarm.plnih.gov |

| Anti-HIV (NNRTIs) | nih.gov | |

| Anti-quorum sensing agents against Pseudomonas aeruginosa | nih.gov | |

| Cancer | Anticancer agents | researchgate.netptfarm.pl |

| Metabolic Disorders | Agents for diabetic nephropathy (aldose reductase inhibition and antioxidant) | nih.gov |